4,6-dimethyl-N-phenylmethoxypyrimidin-2-amine
Description
4,6-dimethyl-N-phenylmethoxypyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two methyl groups at positions 4 and 6, a phenylmethoxy group at position N, and an amine group at position 2. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
4,6-dimethyl-N-phenylmethoxypyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-8-11(2)15-13(14-10)16-17-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQRXPYELZNDMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NOCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N-phenylmethoxypyrimidin-2-amine typically involves multiple steps. One common method starts with the preparation of 2-amino-4,6-dimethoxypyrimidine. This intermediate can be synthesized from 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and environmentally friendly reagents to minimize waste and improve yield. The use of dimethyl carbonate as a methylating agent is preferred due to its non-toxic and pollution-free nature .
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-N-phenylmethoxypyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenylmethoxy group can be replaced with other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phenylmethanol, various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while reduction may produce reduced pyrimidine derivatives.
Scientific Research Applications
4,6-dimethyl-N-phenylmethoxypyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive pyrimidine compounds.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-N-phenylmethoxypyrimidin-2-amine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, some pyrimidine compounds inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways for this compound would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-dimethoxypyrimidine: A precursor in the synthesis of 4,6-dimethyl-N-phenylmethoxypyrimidin-2-amine.
4,6-dimethylpyrimidine: A simpler pyrimidine derivative with similar structural features.
4,6-diphenylpyrimidin-2-amine: Known for its anticancer properties and inhibition of Aurora kinase A.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylmethoxy group and dimethyl substitutions contribute to its potential as a versatile intermediate in synthetic chemistry and its exploration in various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
